Troparil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Chemical and Physical Properties

The table below summarizes the key chemical and physical data for Troparil.

| Property | Specification |

|---|---|

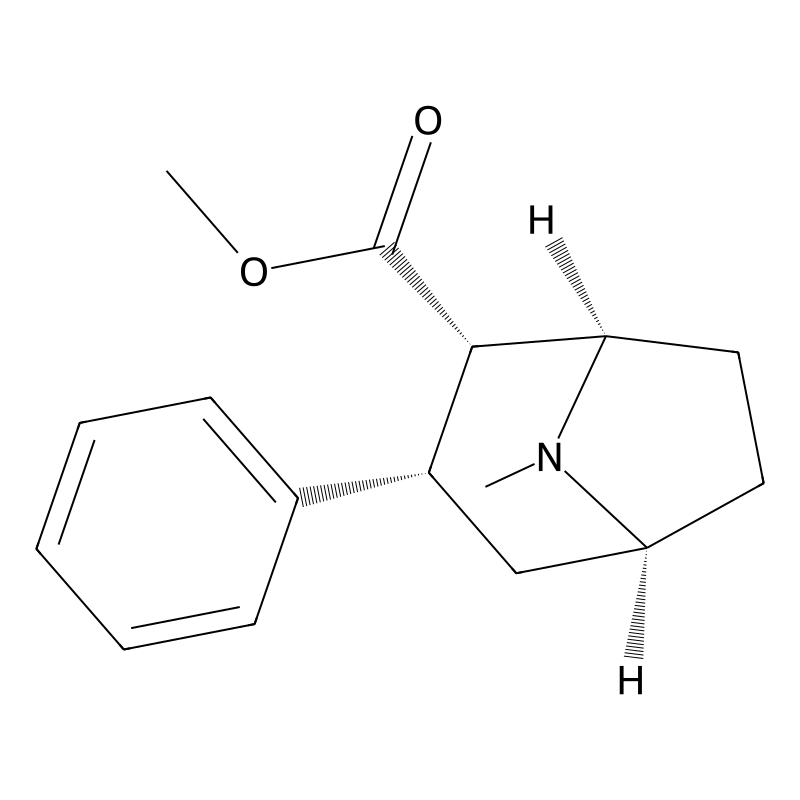

| IUPAC Name | Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate [1] |

| CAS Number | 74163-84-1 [1] [2] [3] |

| Molecular Formula | C₁₆H₂₁NO₂ [1] [2] [3] |

| Molar Mass | 259.34 g/mol [1] [2] [3] |

| Melting Point | 190 - 191 °C [1] |

| Appearance | White to off-white crystalline solid [2] |

| Density | ~1.09 g/cm³ [2] |

Pharmacological Profile and Comparison with Cocaine

This compound is a phenyltropane-based dopamine reuptake inhibitor (DRI) derived from methylecgonidine, a cocaine derivative [1] [4] [3]. The key structural difference is the replacement of the hydrolyzable ester linkage in cocaine with a more stable carbon-carbon bond [1]. This change significantly alters its pharmacological profile.

The table below compares this compound with cocaine based on information from scientific literature.

| Parameter | This compound | Cocaine |

|---|---|---|

| Dopamine Reuptake Inhibition (DAT) Potency | Several times more potent [1] [3] | Benchmark (less potent) |

| Serotonin Reuptake Inhibition (SERT) Potency | Less potent [1] | More potent |

| Duration of Action | Several times longer [1] [4] [2] | Shorter |

| Local Anesthetic Effect | None (pure stimulant) [1] [4] | Present |

| Cardiotoxicity | Slightly less cardiotoxic [1] [2] | Higher |

Primary Research Applications

This compound is primarily used in neuroscience and pharmacology research:

- Mapping Dopamine Transporters: 3H-radiolabelled this compound is a high-affinity ligand used in positron emission tomography (PET) imaging and in vitro binding assays to map the distribution and density of dopamine transporters (DAT) in the brain of humans and animals [1] [4] [3].

- Animal Models of Stimulation: It produces behavioral and neurochemical effects similar to cocaine, such as locomotor stimulation [1]. Researchers use it as a cocaine substitute to study stimulant drugs while avoiding the stringent regulatory controls associated with cocaine itself [1] [4].

- Structure-Activity Relationship (SAR) Studies: As a foundational molecule in the phenyltropane class, this compound is a key compound for synthesizing and evaluating analogs to understand the structural requirements for DAT affinity and selectivity [1] [3].

Experimental Protocol: Identification and Characterization in Forensic Analysis

While a full synthesis protocol is complex, an analytical protocol for identifying this compound in collected samples is available from a 2022 forensic study [5]. The workflow below outlines the key steps.

Protocol Details

- Sample Preparation: Collected samples are micronized (if in tablet form) and homogenized. Approximately 1 mg of powder is dissolved in acetonitrile for analysis [5].

- LC-ESI-QTOF-MS/MS: Used for initial structural elucidation. The method employs a C18 column with a gradient elution of water/acetonitrile/formic acid and methanol/acetonitrile/formic acid. Electrospray ionization in positive mode provides high-resolution mass data for determining elemental composition [5].

- GC-EI-MS: Provides a classic fragmentation pattern for comparison with known libraries. Analysis uses a Zebron ZB-SemiVolatiles column with a temperature gradient and electron ionization at 70 eV [5].

- NMR Spectroscopy: The definitive technique for structural confirmation. A suite of experiments is performed [5]:

- ¹H NMR: Identifies types and numbers of hydrogen atoms.

- ¹³C NMR: Identifies carbon framework.

- 2D Experiments (COSY, HSQC, HMBC): Elucidate connectivity between atoms, mapping the complete molecular structure.

Legal and Safety Status

- Legal Status: The legal status is ambiguous. It may be considered a controlled substance analogue of cocaine in some countries, but precedent is unclear [1] [4]. Its detection in illicit products confirms its status as a New Psychoactive Substance (NPS) [5].

- Side Effects & Toxicity: As a potent CNS stimulant, anticipated side effects are cardiovascular and neurological. A 1985 study noted it was "more powerful than amphetamine but less toxic," suggesting a potentially wider therapeutic window than cocaine, though comprehensive human safety data is lacking [6] [2].

References

- 1. This compound [en.wikipedia.org]

- 2. CAS 74163-84-1 Suppliers, Manufacturers, Factory... This compound [bloomtechz.com]

- 3. This compound | 74163-84-1 [chemicalbook.com]

- 4. (-)-2β-Carbomethoxy-3β-phenyltropane [wikidoc.org]

- 5. Identification and structural characterization of three ... [link.springer.com]

- 6. [Pharmacology of this compound ] [pubmed.ncbi.nlm.nih.gov]

Chemical Profile and Pharmacological Mechanism

Troparil is chemically described as Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate [1] [2]. It is a phenyltropane-based compound, meaning the phenyl ring is directly connected to the tropane ring through a non-hydrolyzable carbon-carbon bond, unlike cocaine which has an ester linkage [1] [3]. This key structural difference makes this compound a pure stimulant without local anesthetic action and contributes to its longer duration of action [1] [3].

This compound acts as a reuptake inhibitor for monoamine transporters, with high affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET), and lower affinity for the serotonin transporter (SERT) [1] [2]. The following table summarizes its receptor affinity profile compared to cocaine.

| Transporter | This compound IC₅₀ (nM) | Cocaine IC₅₀ (nM) | Potency Ratio vs. Cocaine |

|---|---|---|---|

| Dopamine (DAT) | 23 ± 5.0 [1] | 102 ± 12 [1] | Approximately 4-5 times more potent [1] [2] |

| Norepinephrine (NET) | 920 ± 73 [1] | 3298 ± 293 [1] | Approximately 3-4 times more potent |

| Serotonin (SERT) | 1962 ± 61 [1] | 1045 ± 89 [1] | Less potent |

The primary mechanism of this compound is blocking the dopamine transporter (DAT), which increases the concentration of dopamine in the synaptic cleft and heightens dopaminergic signaling [1]. The diagram below illustrates this mechanism and the core metabolic pathway of this compound.

This compound inhibits the dopamine transporter (DAT), increasing synaptic dopamine levels. It is metabolized in the liver through Phase I and II reactions [2].

Experimental Research and Protocols

This compound is primarily used in scientific research to map the distribution of dopamine transporters in the brain using ³H-radiolabelled forms in humans and animals [1] [4]. It serves as an alternative to cocaine in animal studies, producing similar effects while avoiding stringent licensing requirements [1].

A 2024 study characterized this compound's metabolic fate in rat urine and incubations using a pooled human liver S9 fraction (pHLS9) to identify biomarkers for toxicological detection [2] [5]. The experimental workflow is summarized below.

Experimental workflow for this compound metabolism studies, combining in vitro human liver models and in vivo animal administration followed by high-resolution mass spectrometry analysis [2] [5].

Key findings from the metabolism study include:

- Main Metabolic Steps: Demethylation was the primary Phase I reaction, followed by hydroxylation of the tropane ring, the phenyl ring, and combinations of these steps, as well as subsequent glucuronidation (Phase II) [2].

- Metabolite Detection: Four Phase I and three Phase II metabolites were identified. Phase I metabolites were detected in both rat urine and human liver preparations, while Phase II metabolites were only detected in rat urine [2].

Comparative Pharmacology and Safety

This compound exhibits a pharmacological profile distinct from cocaine. The following table compares key properties.

| Property | This compound | Cocaine |

|---|---|---|

| Primary Mechanism | Dopamine Reuptake Inhibitor (DRI) [1] | Dopamine Reuptake Inhibitor [1] |

| Potency at DAT | 4-5 times more potent [1] [2] | Baseline |

| Duration of Action | A few times longer [1] [3] | Shorter |

| Local Anesthetic Effect | No (lacks ester linkage) [1] [3] | Yes |

| Cardiotoxicity | Potentially lower [1] [3] | Higher |

| Abuse Liability | Possibly lower, but research is ongoing [1] | High |

While this compound is a potent stimulant, its abuse potential in humans is not fully characterized. One study suggested that phenyltropanes may have less abuse potential compared to cocaine [1]. However, this compound has been identified in samples collected from drug users in Europe, indicating some recreational use [2] [4].

Key Takeaways for Researchers

- High DAT Selectivity: this compound is a highly selective and potent dopamine reuptake inhibitor, making it a valuable tool for studying the dopamine system [1].

- Research Utility: Its pharmacological profile and availability in radiolabeled form make it suitable for mapping dopamine transporters and conducting behavioral studies in animal models [1] [4].

- Emerging Relevance: As a new psychoactive substance (NPS), understanding this compound's metabolism is critical for clinical and forensic toxicology. Recent research has identified its main metabolic pathways, enabling detection in biological samples [2] [4].

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. Characterization and Metabolism of Drug Products Containing ... [pmc.ncbi.nlm.nih.gov]

- 3. What is this compound? - Mental Health Matters [mental-health-matters.org]

- 4. Identification and structural characterization of three ... [link.springer.com]

- 5. Characterization and Metabolism of Drug Products ... [mdpi.com]

Troparil new psychoactive substance NPS identification

Analytical Identification of Troparil

Forensic and clinical laboratories primarily use instrumental techniques for the unequivocal identification of this compound. The following table summarizes the key analytical parameters and methodologies.

Table 1: Analytical Techniques for this compound Identification and Characterization

| Analytical Technique | Key Parameters / Observations | Application / Findings |

|---|

| GC-EI-MS [1] | Column: ZB-SemiVolatiles (30 m x 0.25 mm, 0.25 µm) Carrier Gas: Helium, 1.0 mL/min Temp. Program: 75°C (1 min) to 180°C at 20°C/min, then to 320°C at 20°C/min (hold 7 min) Ionization: EI, 70 eV | Provides characteristic electron ionization mass spectrum for identification and comparison with libraries. | | LC-ESI-QTOF-MS/MS [1] | Column: Hypersil GOLD C18 (100 x 2.1 mm, 3 µm) Mobile Phase: (A) Water/ACN/Formic Acid (90/10/0.1); (B) MeOH/ACN/Formic Acid (90/10/0.1) Gradient: 10% B to 90% B over 7 min Ionization: ESI+ | Provides high-resolution accurate mass (HRAM) of precursor and fragment ions. Confirms molecular formula and diagnostic fragments. | | NMR Spectroscopy [1] | Instrument: Varian VNMRS-500 (500 MHz for 1H) Experiments: 1H, 13C, 1H-1H COSY, 1H-13C HSQC, 1H-13C HMBC | Unambiguous structural elucidation and confirmation of the stereochemistry of this compound. |

The general workflow for analysis often follows a logical sequence, integrating these techniques:

Pharmacology & Physicochemical Properties

This compound is a synthetic phenyltropane derivative designed to mimic the effects of cocaine but with a modified pharmacological profile.

Table 2: this compound's Pharmacological Profile and Properties [2] [3] [4]

| Category | Details |

|---|---|

| IUPAC Name | Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate |

| Other Names | β-CPT, WIN 35,065-2 |

| Molecular Formula | C₁₆H₂₁NO₂ |

| Molar Mass | 259.349 g·mol⁻¹ |

| Melting Point | 190 - 191 °C |

| Mechanism of Action | Dopamine Reuptake Inhibitor (DRI); also inhibits norepinephrine and serotonin reuptake. |

| Potency vs. Cocaine | 4-5 times more potent at dopamine and norepinephrine transporters; less potent at serotonin transporter. |

| Key Differences from Cocaine | Lacks the hydrolyzable ester linkage to the phenyl ring, leading to a longer duration of action, no local anesthetic effects, and potentially reduced cardiotoxicity. |

Metabolic Pathways

Understanding the metabolism of this compound is critical for its detection in biological samples. A 2024 study identified the following phase I and phase II metabolites in rat urine and human liver S9 fraction incubations [3] [5].

- Main Metabolic Step: Demethylation of the tropane nitrogen or the carbomethoxy group.

- Other Phase I Reactions: Hydroxylation on the tropane ring and/or the phenyl ring.

- Phase II Metabolism: Glucuronidation of the hydroxylated metabolites.

Current Status and Detection

This compound was identified in illegal products collected from drug users in Europe, indicating its active consumption despite being rare [1] [3]. Its status as a New Psychoactive Substance (NPS) means it poses a public health threat and is not controlled under international drug conventions, though its legal status varies by country [6].

References

- 1. Identification and structural characterization of three psychoactive ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound [en.wikipedia.org]

- 3. Characterization and Metabolism of Drug Products Containing ... [pmc.ncbi.nlm.nih.gov]

- 4. [Pharmacology of this compound] [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization and Metabolism of Drug Products ... [pubmed.ncbi.nlm.nih.gov]

- 6. What are NPS ? [unodc.org]

Troparil Fundamentals: Chemistry & Pharmacology

Troparil is a phenyltropane-based synthetic stimulant, first synthesized in the 1970s as a cocaine analog with a modified chemical structure [1].

Chemical Profile of this compound

| Property | Description |

|---|---|

| IUPAC Name | Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate [1] |

| Synonyms | β-CPT, WIN 35,065-2 [1] |

| Molecular Formula | C₁₆H₂₁NO₂ [1] |

| Molar Mass | 259.349 g·mol⁻¹ [1] |

| CAS Number | 74163-84-1 [1] [2] |

| Legal Status | Considered a controlled substance analog of cocaine in some jurisdictions [1] |

Key Pharmacological Characteristics

| Feature | Comparison to Cocaine & Key Effects |

|---|---|

| Primary Mechanism | Potent dopamine reuptake inhibitor (DRI); also inhibits norepinephrine reuptake [1] [3]. |

| Potency | Several times more potent than cocaine as a dopamine reuptake inhibitor [1]. |

| Selectivity | Higher potency for dopamine and norepinephrine transporters; less potent serotonin reuptake inhibitor [1] [3]. |

| Duration of Action | Lasts several times longer than cocaine due to non-hydrolyzable carbon-carbon bond [1]. |

| Local Anesthetic Effect | Lacks the ester linkage, thus has no local anesthetic action; considered a pure stimulant [1]. |

| Cardiotoxicity | Slightly less cardiotoxic than cocaine [1]. |

| Abuse Liability | Phenyltropanes are suggested to have less abuse potential compared to cocaine [1]. |

Primary Research Applications & Experimental Data

This compound is a valuable tool in neuropharmacology, primarily for studying the dopamine system.

Mapping Dopamine Transporters Radiolabeled this compound is used to map the distribution and density of dopamine transporters (DAT) in the brain in both human and animal studies [1]. It helps understand DAT's role in conditions like Parkinson's disease and substance use disorders [4].

Animal Models of Stimulant Effects this compound produces cocaine-like discriminative stimulus effects in animals and is used to study locomotor stimulation and drug reinforcement [1]. It serves as a cocaine substitute to avoid stringent licensing requirements [1].

Experimental workflow for this compound in animal research

Metabolism and Detection in Toxicology

Recent research focuses on this compound's metabolic fate to enable detection in clinical and forensic settings [3] [5].

Phase I Metabolism this compound undergoes demethylation as the primary metabolic step [3] [5]. Other Phase I reactions include hydroxylation of the tropane ring and the phenyl ring [3] [5].

Phase II Metabolism Phase II metabolism involves glucuronidation of the hydroxylated metabolites [3] [5]. These glucuronidated metabolites were detected in rat urine but not in human liver S9 fraction incubations, suggesting possible species differences [3] [5].

Analytical Identification Advanced techniques like LC-ESI-QTOF-MS/MS, GC-EI-MS, and NMR spectroscopy are used to separate, identify, and structurally characterize this compound and its metabolites [6].

This compound metabolic pathways and detection

Potential Therapeutic Applications & Research Gaps

Research into this compound's therapeutic potential is preliminary but shows interesting directions.

| Potential Area | Rationale & Current Findings |

|---|---|

| Cocaine Use Disorder (CUD) | As an "atypical" DAT inhibitor that may stabilize DAT in a different conformation than cocaine, potentially offering treatment with lower abuse liability [4]. |

| Neurological Disorders | Preclinical studies suggest potential for improving attention, working memory, and motor function, indicating relevance for ADHD, depression, and Parkinson's disease [7]. |

| Cognitive Enhancement | Animal models show this compound can improve cognitive performance in attention and working memory tasks [7]. |

Significant Research Gaps

- Human Data: Virtually no data from controlled human trials on safety or efficacy [7].

- Long-Term Effects: Chronic administration effects, potential for tolerance, and dependence are unknown [7].

- Neuroprotective Claims: Suggestions of neuroprotective properties are from cellular and animal models and require validation [7].

References

- 1. This compound [en.wikipedia.org]

- 2. -impurities | Pharmaffiliates - this compound -impurities this compound [pharmaffiliates.com]

- 3. Characterization and Metabolism of Drug Products Containing ... [pmc.ncbi.nlm.nih.gov]

- 4. Unlocking the Potential of High-Quality Dopamine Transporter ... [pmc.ncbi.nlm.nih.gov]

- 5. Characterization and Metabolism of Drug Products ... [mdpi.com]

- 6. Identification and structural characterization of three ... [pmc.ncbi.nlm.nih.gov]

- 7. Can this compound Be Used In The Treatment Of Neurological ... [bloomtechz.com]

Chemical Synthesis of Troparil from Methylecgonidine

The synthesis of Troparil from methylecgonidine is a key route described in the literature for producing this cocaine analogue for research purposes [1]. The core of the synthesis involves a Grignard reaction, where methylecgonidine reacts with phenylmagnesium bromide to form the final product [1].

General Reaction Scheme:

Methylecgonidine + Phenylmagnesium Bromide → this compound [1]

This reaction is characterized by the direct attachment of a phenyl group to the tropane ring through a carbon-carbon bond, which is not hydrolyzable and contributes to this compound's longer duration of action compared to cocaine [1]. The demanding reaction conditions put production beyond the capacity of most illicit drug manufacturers [1].

Characterization Data for this compound and Methylecgonidine

Successful synthesis and purification require rigorous characterization. The table below summarizes the key physicochemical data for the starting material and the final product.

| Property | Methylecgonidine [2] [3] | This compound [1] [4] |

|---|---|---|

| Chemical Name | Methyl (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate | Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate |

| CAS Number | 43021-26-7 | 74163-84-1 |

| Molecular Formula | C10H15NO2 | C16H21NO2 |

| Molecular Weight | 181.232 g/mol | 259.349 g/mol |

| Molecular Structure |  |

|

| Melting Point | Information missing | 190 to 191 °C (374 to 376 °F) |

| Boiling Point | Information missing | 350.2±42.0 °C (Predicted) |

| Density | Information missing | 1.099±0.06 g/cm³ (Predicted) |

| Predicted pKa | Information missing | 9.95±0.60 |

| SALT Forms | Not applicable | Tartrate, hydrochloride, and naphthalenedisulfonate salts are available [1]. |

Synthetic Workflow and Characterization: The diagram below outlines the general workflow from starting materials to a characterized final product.

Critical Safety and Regulatory Considerations

Working with these compounds requires careful attention to safety and legal compliance.

- Safety Protocols: The synthesis of this compound is subject to strict regulations and oversight [5]. Laboratories must adhere to stringent safety protocols, including proper handling and storage of precursors and products, use of appropriate personal protective equipment, and implementation of safe waste disposal procedures [5].

- Regulatory Status: The legal status of this compound is complex. It may be considered a controlled substance analogue of cocaine in the United States due to its related chemical structure [1]. In Canada, its status depends on whether it is considered a derivative of ecgonine, coca, or cocaine [1]. Researchers must obtain all necessary permits and comply with reporting requirements set forth by regulatory agencies in their jurisdiction [5].

Research Context and Applications

This compound is a potent dopamine reuptake inhibitor (DRI) used in scientific research. Its primary applications include [1]:

- Mapping the distribution of dopamine transporters in the brain using 3H-radiolabelled forms in humans and animals.

- Animal research into stimulant drugs as an alternative to cocaine, avoiding stringent licensing requirements.

Its pharmacological profile shows it is a few times more potent than cocaine as a dopamine reuptake inhibitor but less potent as a serotonin reuptake inhibitor [1]. The lack of an ester linkage makes it a pure stimulant without local anesthetic action and slightly less cardiotoxic than cocaine [1].

Knowledge Gaps and Further Research

Publicly available scientific literature lacks granular, step-by-step experimental details for this synthesis, such as:

- Specific molar ratios of reactants

- Detailed temperature and pressure conditions

- Precise reaction times

- Exact work-up procedures

- Comprehensive purification protocols (e.g., specific solvents for recrystallization, chromatographic stationary and mobile phases)

Overcoming these gaps requires expertise in advanced organic synthesis and access to specialized scientific resources.

References

Troparil Grignard reaction phenylmagnesium bromide

Introduction and Significance

Troparil (WIN 35,065-2) is a phenyltropane-based stimulant used extensively in neuroscience research, particularly for studying the dopamine transporter (DAT). As a synthetic analog of cocaine, it offers several advantages for scientific investigation. This compound is a few times more potent than cocaine as a dopamine reuptake inhibitor but has a lower potency as a serotonin reuptake inhibitor [1]. Its duration of action is several times longer than that of cocaine, owing to the replacement of the benzoate ester group with a non-hydrolyzable carbon-phenyl bond. This structural change eliminates local anesthetic action and may reduce cardiotoxicity, making this compound a more selective pharmacological tool for studying dopamine neurotransmission [1].

Chemical Synthesis and Reaction Mechanism

Reaction Scheme

The synthesis of this compound is achieved through a Grignard reaction, a cornerstone of carbon-carbon bond formation in organic synthesis. The general reaction is as follows: Methylecgonidine + Phenylmagnesium Bromide → this compound [1]

The following diagram illustrates the experimental workflow for the synthesis of this compound, from reagent preparation to final product isolation:

Mechanism of Action

The Grignard reaction proceeds via a nucleophilic addition mechanism. The carbon-magnesium bond in phenylmagnesium bromide is highly polarized, rendering the phenyl group nucleophilic. This phenyl anion equivalent attacks the electrophilic carbon of the tropane ring precursor (methylecgonidine), forming a new carbon-carbon bond and creating the this compound structure after workup [1] [2].

Detailed Experimental Protocol

Reagents and Equipment

- Materials: Bromobenzene (anhydrous), Magnesium turnings, Methylecgonidine, Anhydrous Diethyl Ether or Tetrahydrofuran (THF) [3] [1] [4].

- Equipment: Oven-dried round-bottom flask, Claisen adapter, reflux condenser, drying tube (packed with anhydrous CaCl₂), addition funnel, magnetic stirrer, heating mantle [3].

Step-by-Step Procedure

A. Preparation of Phenylmagnesium Bromide [3]

- Place 1.00 g of magnesium turnings and a stirring bar into a dry 100-mL round-bottom flask.

- Assemble the reaction apparatus with a Claisen adapter, condenser, and addition funnel. Attach a CaCl₂ drying tube to the top of the condenser.

- In the addition funnel, mix 4.5 mL of bromobenzene with 8 mL of anhydrous diethyl ether.

- Add approximately 1-2 mL of the bromobenzene/ether solution to the flask to initiate the reaction. Cloudiness and bubbling indicate the reaction has started (may take 5-10 minutes). If needed, add a small crystal of iodine to initiate.

- Once started, begin stirring and slowly add the remaining bromobenzene solution dropwise over about 45 minutes to maintain a steady reflux.

- After addition, rinse the funnel with 3 mL of anhydrous ether and add to the flask.

- Reflux gently for 15 additional minutes. The final solution should be cloudy, with most magnesium consumed.

B. Synthesis of this compound [1]

- The Grignard reagent, phenylmagnesium bromide, is reacted with methylecgonidine. While precise details are not fully elaborated, demanding reaction conditions are required [1].

- The reaction must be performed under a strict anhydrous and oxygen-free atmosphere, typically using Schlenk line techniques.

- After the reaction is complete, the mixture is carefully quenched, likely with a saturated aqueous ammonium chloride solution or dilute acid.

- The product can be isolated as various salts. The most commonly used form is the tartrate salt, though hydrochloride and naphthalenedisulfonate salts are also available [1].

Critical Safety Notes

- Moisture Sensitivity: All glassware must be scrupulously clean and dry. Bake glassware at 110°C for at least 30 minutes before use [3].

- Pyrophoric Hazard: Grignard reagents can be pyrophoric (ignite in air). Exercise extreme caution [5].

- Ether Flammability: Diethyl ether is highly flammable and volatile. Never use it in open containers outside a fume hood [3].

Characterization and Analytical Data

Successful synthesis and purity of this compound should be confirmed using the following analytical methods:

| Parameter | Specification / Expected Result | Method / Notes |

|---|---|---|

| Physical Form | Crystalline solid | Free base or salt (e.g., tartrate) [1] |

| Melting Point | 190 - 191 °C | For the free base [1] |

| Molecular Formula | C₁₆H₂₁NO₂ | - |

| Molar Mass | 259.349 g·mol⁻¹ | - |

| Spectroscopy | Consistent with structure | ¹H NMR, ¹³C NMR, IR, MS |

| Chromatography | Single peak | HPLC or TLC (indicative of purity) |

| Binding Affinity (IC₅₀) | DAT: 23 ± 5 nM NET: 920 ± 73 nM SERT: 1962 ± 61 nM | Radioligand binding assay [1] |

The molecular structure and stereochemistry of this compound are crucial for its activity. The following diagram depicts the spatial arrangement of its key functional groups:

Applications in Drug Development Research

This compound serves as a powerful tool in neuropharmacology research. Its primary applications include:

- DAT Mapping: ³H-radiolabeled this compound is used in autoradiography and PET imaging studies to map the distribution and density of dopamine transporters in the brain in both humans and animals [1].

- Behavioral Studies: It is used in animal models as an alternative to cocaine to study stimulant effects, reinforcement, and drug-seeking behavior, while avoiding the stringent licensing required for cocaine itself [1].

- Structure-Activity Relationship (SAR) Studies: As a prototypical phenyltropane, this compound provides a structural template for developing novel DAT inhibitors to understand the molecular features governing potency and selectivity [1].

Regulatory and Safety Considerations

This compound is a potent psychoactive substance with significant abuse potential. Its legal status is complex.

- United States: It is likely considered a controlled substance analog of cocaine under the Federal Analog Act [1].

- Canada: Its status depends on the legal interpretation of whether it is a derivative of ecgonine, coca, or cocaine [1].

- Handling: Research using this compound must be conducted in compliance with all applicable national and institutional regulations concerning controlled substances. Appropriate safety protocols for handling potent stimulants must be followed.

Conclusion

The synthesis of this compound via the Grignard reaction provides a classic yet efficient route to a highly valuable compound in neuroscience research. Its enhanced potency and selectivity for the dopamine transporter, compared to cocaine, make it a superior tool for probing DAT function. Successful synthesis is technically demanding and hinges on meticulous attention to anhydrous conditions and safety. The product must be thoroughly characterized, and all research must be conducted within the established legal and ethical frameworks for controlled substance analogs.

References

Analytical Characterization of Troparil Using LC-ESI-QTOF-MS: Application Notes and Protocols for Drug Development Professionals

Introduction

Troparil (methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate) is a cocaine analogue and new psychoactive substance (NPS) that functions as a potent dopamine reuptake inhibitor with several times the potency and duration of cocaine [1]. The rapid emergence of this compound on illicit drug markets necessitates robust analytical methods for its identification and characterization in forensic, clinical, and regulatory settings [2] [3]. Liquid chromatography-electrospray ionization-quadrupole time-of-flight tandem mass spectrometry (LC-ESI-QTOF-MS) has proven to be an indispensable technique for the unequivocal identification and structural elucidation of this compound and its metabolites due to its high resolution, accurate mass measurement capabilities, and exceptional sensitivity [2] [3]. These application notes provide detailed protocols and analytical parameters for the comprehensive characterization of this compound using LC-ESI-QTOF-MS, supporting researchers and drug development professionals in their analytical workflows.

Analytical Characterization

Structural Properties and Physicochemical Characteristics

This compound belongs to the phenyltropane class of compounds and shares structural similarities with cocaine, though it lacks the hydrolyzable ester linkage to the phenyl ring, replacing it with a more stable carbon-carbon bond [1]. This structural modification results in enhanced metabolic stability and prolonged duration of action compared to cocaine. The compound typically exists as a tartrate, hydrochloride, or naphthalenedisulfonate salt, with the free base having a molar mass of 259.349 g·mol⁻¹ [1].

LC-ESI-QTOF-MS Analysis of this compound

The application of LC-ESI-QTOF-MS enables the precise identification of this compound based on accurate mass measurement, isotopic pattern, and characteristic fragmentation profile [2]. The technique provides comprehensive data for both qualitative and semi-quantitative analysis, facilitating the detection of this compound in complex matrices including seized materials and biological samples.

Table 1: Optimal LC Conditions for this compound Analysis

| Parameter | Specification | Notes |

|---|---|---|

| Column | Hypersil GOLD C18 (100 × 2.1 mm, 3 μm) | Thermo Fisher Scientific [2] |

| Guard Column | Hypersil GOLD (10 × 2.1 mm, 3 μm) | Thermo Fisher Scientific [2] |

| Mobile Phase A | Water/Acetonitrile/Formic Acid (90:10:0.1, v/v/v) | LC-MS grade solvents [2] |

| Mobile Phase B | Methanol/Acetonitrile/Formic Acid (90:10:0.1, v/v/v) | LC-MS grade solvents [2] |

| Gradient Program | 0-2 min: 10% B; 2-7 min: 10-90% B; 7-10 min: 90% B; 10-12 min: 90-10% B; 12-14 min: 10% B | [2] |

| Flow Rate | 0.15 mL/min | [2] |

| Column Temperature | 25°C | [2] |

| Injection Volume | 1 μL | [2] |

Table 2: Optimal QTOF-MS Parameters for this compound Analysis

| Parameter | Specification | Notes |

|---|---|---|

| Ionization Mode | ESI Positive | [2] |

| Capillary Voltage | 4500 V | [2] |

| End Plate Offset | -500 V | [2] |

| Dry Gas Flow Rate | 8.0 L/min | [2] |

| Dry Heater | 180°C | [2] |

| Scan Range | m/z 50-1500 | [2] |

| Collision Energy (CE) | Ramped from 35-40 eV for m/z 200-400 | This compound-specific [2] |

| Acquisition Mode | Auto-MS/MS | [2] |

Mass Spectrometric Fragmentation Profile

Under ESI+ conditions, this compound produces a predominant protonated molecule [M+H]⁺ at m/z 260.1651 (C₁₆H₂₂NO₂⁺) [3]. The MS/MS spectrum is characterized by several diagnostic fragment ions that provide structural information about the tropane ring system and the phenyl substituent.

Table 3: Characteristic MS/MS Fragments of this compound [M+H]⁺ (m/z 260)

| m/z | Ion | Proposed Structure | Significance |

|---|---|---|---|

| 260.1651 | [M+H]⁺ | C₁₆H₂₂NO₂⁺ | Protonated molecular ion |

| 182.1176 | [M+H-C₃H₆O₂]⁺ | C₁₃H₁₂N⁺ | Loss of methyl ester group (-58 Da) |

| 154.1227 | [M+H-C₆H₆O₂]⁺ | C₁₀H₁₂N⁺ | Tropane ring fragment |

| 124.1121 | [M+H-C₈H₁₀O₂]⁺ | C₈H₁₀N⁺ | Further fragmentation of tropane system |

| 91.0548 | [C₇H₇]⁺ | Tropylium ion | Characteristic phenyl ring fragment |

Experimental Protocols

Sample Preparation

3.1.1 Solid Samples (Powders/Tablets)

- Homogenization: For tablet formulations, micronize the sample to ensure a uniform particle size distribution [2].

- Extraction: Weigh approximately 1-2 mg of the homogenized sample and dissolve in 1 mL of methanol or acetonitrile (LC-MS grade).

- Dilution: Dilute the extract with mobile phase A to achieve an approximate concentration of 25 μM for LC-ESI-QTOF-MS analysis [3].

- Clarification: Centrifuge at 18,407 × g for 2 minutes if necessary to remove any particulate matter [3].

3.1.2 Biological Samples (Urine/Plasma)

- Deproteinization: Mix 100 μL of biological sample with 300 μL of ice-cold acetonitrile.

- Precipitation: Incubate the mixture at -18°C for 30 minutes to precipitate proteins [3].

- Centrifugation: Centrifuge at 18,407 × g for 2 minutes to pellet the precipitate [3].

- Collection: Transfer 60 μL of the clear supernatant to an MS vial for analysis.

Instrumental Analysis Procedure

- System Calibration: Calibrate the QTOF mass analyzer using a sodium formate solution prior to each analytical batch to ensure high mass accuracy [2].

- Chromatographic Separation: Inject 1 μL of the prepared sample and separate using the gradient elution program detailed in Table 1.

- Mass Spectrometric Detection: Acquire data in auto-MS/MS mode with the parameters specified in Table 2. Use a collision energy ramped from 35 to 40 eV for optimal fragmentation of this compound [2].

- Data Processing: Process acquired data using appropriate software (e.g., Bruker Compass 1.3 or similar) focusing on accurate mass measurements, isotopic pattern matching, and fragment ion analysis [2].

Metabolite Identification Workflow

Recent metabolism studies have revealed that this compound undergoes phase I metabolism including demethylation and hydroxylation, as well as phase II glucuronidation [3]. The following workflow facilitates the identification of this compound metabolites in biological systems:

Figure 1: Experimental workflow for the identification of this compound and its metabolites using LC-ESI-QTOF-MS.

Applications in Drug Development and Forensic Science

Identification in Seized Materials

LC-ESI-QTOF-MS has been successfully applied to identify this compound in seized illegal products, demonstrating its utility in forensic drug analysis [2]. The technique provides unambiguous identification even in complex mixtures and enables the detection of novel psychoactive substances as they emerge on the drug market.

Metabolism Studies

Comprehensive metabolism studies using rat models and pooled human liver S9 fraction (pHLS9) have identified several this compound metabolites [3]. The main metabolic pathways include:

- N-Demethylation: Formation of the primary nor-metabolite

- Hydroxylation: On both the tropane and phenyl rings

- Glucuronidation: Phase II conjugation of hydroxylated metabolites

These findings provide crucial data for developing analytical methods for detecting this compound consumption in clinical and forensic toxicology settings.

Troubleshooting and Best Practices

- Signal Suppression: If ionization suppression is observed, optimize the sample dilution factor or incorporate additional sample clean-up steps such as solid-phase extraction [4].

- Chromatographic Performance: For peak tailing or broadening, condition the column adequately and ensure mobile phases are prepared fresh daily.

- Mass Accuracy Drift: Regularly calibrate the QTOF system with sodium formate and monitor internal lock mass compounds if available to maintain mass accuracy below 5 ppm.

- Collision Energy Optimization: For novel this compound analogs, systematically tune collision energies as optimal fragmentation has been shown to have a linear dependency on m/z ratio [5].

Conclusion

LC-ESI-QTOF-MS represents a powerful analytical platform for the comprehensive characterization of this compound and its metabolites. The high mass accuracy, resolution, and MS/MS capabilities of this technique provide definitive identification of this compound in diverse sample matrices, supporting efforts in forensic analysis, clinical toxicology, and drug development. The protocols and parameters detailed in these application notes offer researchers a validated framework for analyzing this emerging psychoactive substance and its biotransformation products.

References

- 1. This compound [en.wikipedia.org]

- 2. Identification and structural characterization of three ... [pmc.ncbi.nlm.nih.gov]

- 3. Characterization and Metabolism of Drug Products ... [mdpi.com]

- 4. Rapid Solid-Phase Extraction Method to Quantify [11C ... [pmc.ncbi.nlm.nih.gov]

- 5. The Art of Destruction: Optimizing Collision in... Energies [link.springer.com]

Troparil gas chromatography mass spectrometry GC-MS analysis

Objective: To provide a detailed protocol for the identification and characterization of the new psychoactive substance (NPS) Troparil (Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate) in seized materials using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Introduction

This compound is a synthetic stimulant belonging to the phenyltropane class of compounds, which shares a similar pharmacological profile with cocaine by acting as a dopamine, norepinephrine, and serotonin reuptake inhibitor [1]. Its emergence on the illicit drug market necessitates reliable analytical methods for its identification in forensic and clinical settings [2]. This application note outlines a validated GC-MS method for the analysis of this compound, compiling information from scientific publications where it has been successfully identified.

2. Materials and Methods

2.1. Sample Preparation Samples, typically obtained as powders or from tablets, should be prepared by dissolving a small amount in a suitable solvent such as methanol or acetonitrile to achieve an approximate concentration of 1 mg/mL [2]. The solution is then centrifuged, and the supernatant is used for analysis. A direct injection of 1 µL is typically performed [2].

2.2. Instrumentation and GC-MS Conditions The following table summarizes the typical instrument parameters derived from published methods. These can serve as a starting point for method development.

Table 1: Typical GC-MS Conditions for this compound Analysis

| Parameter | Setting |

|---|---|

| GC Column | Zebron ZB-SemiVolatiles (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent [2] |

| Injection Mode | Splitless [2] |

| Injection Volume | 1 µL [2] |

| Carrier Gas | Helium [2] |

| Column Flow Rate | 1.0 mL/min [2] |

| Oven Temperature Program | Initial: 75 °C (hold 1 min); Ramp 1: 20 °C/min to 180 °C (hold 3 min); Ramp 2: 20 °C/min to 320 °C (hold 7 min) [2] |

| Injector Temperature | 250 °C [2] |

| Transfer Line Temperature | 280 °C [2] |

| Ionization Mode | Electron Ionization (EI) [2] |

| Ionization Energy | 70 eV [2] |

| Ion Source Temperature | 230 °C [2] |

| Mass Scan Range | m/z 29-600 [2] |

3. Results and Data Interpretation

3.1. Expected Chromatographic and Spectroscopic Data Under the conditions described, this compound elutes from the GC column and produces a characteristic mass spectrum. The following workflow diagrams the analytical process and the primary metabolic pathways identified in other studies, which are crucial for comprehensive toxicological analysis.

Diagram 1: Analytical and Metabolic Workflow for this compound. The solid boxes and lines depict the direct GC-MS analysis process for the parent drug. The dashed section summarizes the major Phase I and Phase II metabolic pathways identified in metabolism studies, which are critical for toxicological screening in biological samples [1].

Table 2: Characteristic Mass Spectrometric Data for this compound

| Compound Name | CAS Number | Molecular Formula | MW (g/mol) | Base Peak (m/z) | Key Characteristic Fragments (m/z) |

|---|---|---|---|---|---|

| This compound | 74885-83-9 | C₁₅H₁₉NO₂ | 245 | 82 | 82 (tropane ring), 83, 84, 124 (C₆H₅-CH₂-C(=O)O-), 91 (C₇H₇⁺), 245 (M⁺, low abundance) [2] |

4. Discussion

The GC-MS method described provides a reliable means for identifying this compound in seized material. The characteristic fragmentation pattern, dominated by the tropane fragment at m/z 82 and the phenylacetate-related ion at m/z 124, offers high specificity for its identification [2]. For forensic reporting, it is recommended to compare the retention time and mass spectrum of the sample against a certified reference standard whenever possible.

It is crucial to note that for toxicological analysis in biological specimens (e.g., urine), targeting the parent compound alone may not be sufficient. Metabolism studies indicate that this compound undergoes significant Phase I metabolism, primarily via N-demethylation and hydroxylation at various positions on the tropane and phenyl rings, followed by Phase II glucuronidation [1]. Therefore, analytical methods for biological fluids should be designed to also detect these metabolites, with nor-Troparil (N-demethylated) being a key biomarker.

This application note consolidates a functional GC-MS protocol for the detection of this compound. The method is robust and suitable for the qualitative analysis of this NPS in seized drug samples. For a complete picture in clinical and forensic toxicology, complementary techniques like LC-HRMS/MS should be employed to cover the wide range of potential metabolites [1].

6. References

- Characterization and Metabolism of Drug Products Containing... (2024). Metabolites, 14(6), 342. Identifies this compound metabolites in rat urine and human liver fractions, highlighting demethylation as the primary metabolic pathway. [1]

- Identification and structural characterization of three... (2021). Forensic Toxicology, 40(1), 132–143. Provides the foundational GC-MS and LC-MS data for the identification of this compound in illegal products, including key mass fragments. [2]

References

Comprehensive Application Notes and Protocols: Metabolism of the Cocaine-Like New Psychoactive Substance Troparil in Rat Urine

Introduction & Background

Troparil (Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate) is a phenyltropane derivative that functions as a potent monoamine reuptake inhibitor, exhibiting particularly high affinity for dopamine and norepinephrine transporters. With the global demand for cocaine steadily increasing—reaching an estimated 22 million users worldwide in 2021—the market for cocaine-like new psychoactive substances (NPS) has expanded significantly in recent years. This compound represents one such alternative that offers similar pharmacological effects to cocaine but with enhanced potency and longer duration of action. Unlike plant-based cocaine, synthetic analogs like this compound can be manufactured consistently without geographical or seasonal constraints, making them attractive to both consumers and distributors [1] [2].

The detection and characterization of this compound metabolism represents a critical challenge in clinical and forensic toxicology. While this compound has been identified in samples collected from drug users in European cities such as Warsaw, confirmed intoxications remain rarely reported in scientific literature—likely due to the limited knowledge of appropriate biomarkers for detection in biological specimens. Understanding the metabolic fate of this compound is therefore essential for developing reliable analytical methods that can identify recent consumption in clinical, forensic, and workplace testing scenarios. This application note provides comprehensive experimental protocols and metabolic profiling data to facilitate the detection of this compound and its metabolites in rat urine, with implications for human toxicological testing [1] [2].

Metabolite Identification & Characterization

Phase I and Phase II Metabolic Pathways

The biotransformation of this compound proceeds through both phase I (functionalization) and phase II (conjugation) reactions, producing a diverse array of metabolites that can serve as analytical targets for detection. Incubation studies with pooled human liver S9 fraction (pHLS9) and in vivo experiments in rat models have revealed that this compound undergoes extensive metabolism, with demethylation representing the primary metabolic pathway. The complex metabolic profile necessitates sophisticated analytical approaches to fully characterize the disposition of this substance in biological systems [1] [2].

Table 1: Phase I Metabolites of this compound Identified in Rat Urine

| Metabolite ID | Biotransformation | Mass Shift | Detection System | Relative Abundance |

|---|---|---|---|---|

| M1 | Demethylation | -14 Da | Rat urine, pHLS9 | High (Primary metabolite) |

| M2 | Tropane hydroxylation | +16 Da | Rat urine, pHLS9 | Medium |

| M3 | Phenyl hydroxylation | +16 Da | Rat urine, pHLS9 | Medium |

| M4 | Combined hydroxylation & demethylation | +2 Da | Rat urine, pHLS9 | Low |

Table 2: Phase II Metabolites of this compound Identified in Rat Urine

| Metabolite ID | Conjugation Type | Precursor Metabolite | Detection System | Toxicological Significance |

|---|---|---|---|---|

| M5 | Glucuronidation | Phenyl hydroxylated | Rat urine only | Major elimination pathway |

| M6 | Glucuronidation | Tropane hydroxylated | Rat urine only | Medium abundance |

| M7 | Glucuronidation | Combined hydroxylation | Rat urine only | Minor metabolite |

Key Structural Features Influencing Metabolism

The tropane alkaloid structure of this compound presents multiple sites for enzymatic modification, with the ester moiety proving particularly susceptible to hydrolysis. The N-methyl group on the azabicyclo[3.2.1]octane ring system undergoes oxidative demethylation as the primary metabolic transformation, while the phenyl ring and tropane ring structure present additional sites for hydroxylation. Notably, phase I metabolites were detected in both rat urine and human liver S9 fraction incubations, while phase II metabolites were exclusively identified in rat urine samples. This finding highlights the importance of appropriate model selection when studying the complete metabolic profile of this compound [1] [2].

Experimental Protocols

In Vivo Rat Urine Collection Protocol

3.1.1 Animal Handling and Dosing

- Animals: Utilize male Wistar rats (Rattus norvegicus) with body weight of 0.4 kg and age of 4 months [2]

- Housing: Maintain animals in controlled environments with temperature 20 ± 5°C, relative humidity 30-70%, and 12h light/12h dark cycle [3]

- Acclimation: Allow minimum 3-day acclimation period with ad libitum access to water and certified rodent diet [3]

- Dosing Preparation: Prepare this compound at concentration of 2 mg/kg in appropriate vehicle [2]

- Administration: Administer single oral dose via gavage, ensuring accurate body weight-adjusted dosing [2]

3.1.2 Urine Collection and Processing

- Housing: Transfer rats to metabolic cages specifically designed for separate urine and feces collection [2]

- Collection Period: Maintain animals in metabolism cages for 24 hours post-administration [2]

- Monitoring: Observe animals closely for signs of pain or suffering throughout collection period [2]

- Sample Handling: Collect urine in pre-cooled containers, centrifuge at 12,000 rpm for 10 minutes [4]

- Storage: Aliquot supernatant and store at -20°C until analysis; avoid repeated freeze-thaw cycles [2]

In Vitro Metabolism Studies Using Human Liver S9 Fraction

3.2.1 Incubation Preparation

- Liver Preparation: Use pooled human liver S9 fraction (pHLS9) from 30 individual donors at protein concentration of 20 mg/mL [2]

- Incubation Parameters: Maintain final incubation volume of 150 μL with protein concentration of 2 mg/mL [2]

- Preincubation Mixture: Prepare mixture containing 25 μg/mL alamethicin, 90 mM phosphate buffer (pH 7.4), 2.5 mM Mg²⁺, 2.5 mM isocitrate, 0.6 mM NADP⁺, 0.8 U/mL isocitrate dehydrogenase, 100 U/mL superoxide dismutase, 0.1 mM AcCoA, 2.3 mM acetyl carnitine, and 8 U/mL carnitine acetyltransferase [2]

- Preincubation: Incubate mixture at 37°C with shaking at 200 rpm for 10 minutes [2]

3.2.2 Metabolic Reaction Initiation and Termination

- Cofactor Addition: Supplement with 2.5 mM UDP-glucuronic acid, 40 μM aqueous PAPS, 1.2 mM SAM, 1 mM DTT, and 10 mM GSH [2]

- Substrate Introduction: Add 25 μM this compound in phosphate buffer to initiate reactions [2]

- Time Course: Conduct incubations at 37°C with shaking at 200 rpm for maximum 480 minutes [2]

- Sampling Points: Transfer 60 μL aliquots at 60 minutes and remaining mixture after 7 hours [2]

- Reaction Termination: Add ice-cold acetonitrile (20-30 μL) to precipitate proteins [2]

- Sample Preparation: Maintain at -18°C for 30 minutes, centrifuge at 18,407 × g for 2 minutes, collect supernatant for analysis [2]

Quality Control and Validation Measures

- Blank Incubations: Include substrate-free incubations to identify interfering compounds [2]

- Control Samples: Prepare samples without pHLS9 to identify non-enzymatic transformations [2]

- Ethical Considerations: Conduct animal experiments in accordance with applicable animal welfare regulations (e.g., German Animal Welfare Act §11 Abs. 1 TierSchG) [2]

- Sample Integrity: Ensure urine collection volumes meet minimum requirements (≥40 mL) for reliable analysis [2]

Pathway Analysis & Workflow

Metabolic Pathways of this compound

The following diagram illustrates the major metabolic pathways of this compound, demonstrating the complex interplay between phase I and phase II biotransformation processes:

Figure 1: Comprehensive Metabolic Pathways of this compound - This diagram illustrates the major phase I and phase II metabolic transformations of this compound identified in rat urine and human liver S9 fraction studies. Demethylation represents the primary metabolic pathway, with additional hydroxylation reactions occurring on both the tropane and phenyl rings. Phase II metabolism proceeds exclusively via glucuronidation of hydroxylated metabolites.

Experimental Workflow for Metabolite Identification

The following workflow outlines the comprehensive experimental approach for identifying and characterizing this compound metabolites in biological systems:

Figure 2: Experimental Workflow for this compound Metabolite Identification - This diagram outlines the integrated experimental approach combining in vivo rat studies and in vitro human liver fraction incubations to comprehensively characterize this compound metabolism. The workflow progresses from study design through sample preparation, analytical analysis, and final data interpretation to identify relevant biomarkers for toxicological screening.

Analytical Methodologies

HPLC-HRMS/MS Parameters

The identification of this compound metabolites requires advanced analytical instrumentation capable of high resolution and accurate mass measurement. The following parameters have been optimized specifically for the detection of this compound and its metabolic products:

- Instrumentation: High-performance liquid chromatography coupled to high-resolution tandem mass spectrometry (HPLC-HRMS/MS) [1]

- Chromatographic Separation: Reversed-phase column (e.g., Zorbax SB-C8, 150 × 4.6 mm, 1.8 μm) [3]

- Mobile Phase: Component A: 0.1% formic acid and 10 mM ammonium formate in deionized water; Component B: 0.1% formic acid and 10 mM ammonium formate in methanol [3]

- Gradient Program: 5% B to 90% B over 7 minutes, hold at 90% B for 3 minutes, re-equilibrate at 5% B for 5 minutes [3]

- Flow Rate: 0.4 mL/min with column temperature maintained at 40°C [3]

- Injection Volume: 1-5 μL optimized for sensitivity and resolution [2] [3]

Mass Spectrometric Detection

- Ionization Mode: Electrospray ionization (ESI) in positive mode [3]

- Detection Mode: Full scan with data-dependent MS/MS acquisition for metabolite identification [1]

- Desolvation Temperature: 300°C with auxiliary gas temperature of 350°C [3]

- Nebulizer Gas Pressure: 3 L/min with desolvation and auxiliary gas flow rates of 10 L/min each [3]

- Capillary Voltage: 3500 V with fragmenter voltage of 120 V [3]

- Mass Resolution: High-resolution setting (>20,000 FWHM) to ensure accurate mass measurement for elemental composition determination [1]

Data Processing and Metabolite Identification

The systematic approach to data processing involves multiple steps to ensure comprehensive metabolite detection. First, chromatographic data are processed to identify potential metabolites through mass defect filtering, isotope pattern analysis, and product ion filtering. The chlorine isotopic pattern observed with indatraline metabolites provides a useful template for recognizing characteristic patterns that may be present in this compound metabolites as well [1]. Next, structural elucidation of detected metabolites is performed through interpretation of MS/MS fragmentation patterns, comparison with proposed metabolic pathways, and when possible, comparison with synthetic reference standards.

Toxicological Implications

Analytical Considerations for Detection

The metabolic profile of this compound has significant implications for toxicological screening protocols. Unlike the parent compound this compound, which may be present in biological samples only transiently and at low concentrations, the demethylated metabolite (M1) represents a more abundant and longer-lasting analytical target. The glucuronidated metabolites (M5-M7), while exclusively detected in rat urine in this study, may serve as important markers of consumption in human specimens as well. Toxicological analyses should therefore target not only the parent this compound but also its principal metabolites to avoid false negative results in screening protocols [1] [2].

The potency of this compound—reportedly four to five times more potent than cocaine in inhibiting dopamine and norepinephrine reuptake—means that even small doses can produce significant pharmacological effects [1] [2]. This enhanced potency, coupled with its extended duration of action compared to cocaine, increases the risk of accumulation with repeated dosing and potential for adverse effects. The identification of this compound in samples collected from drug users in Warsaw confirms its active consumption in some populations, highlighting the importance of including this substance and its metabolites in routine toxicological screening panels [1] [2].

Applications in Clinical and Forensic Toxicology

The metabolite profiling presented in this application note enables toxicologists to make informed decisions regarding appropriate biomarker selection for various analytical purposes. For clinical intoxication cases, where rapid identification of recent exposure is critical, the primary demethylated metabolite (M1) may represent the most reliable target due to its relative abundance and extended detection window. For forensic applications requiring maximum detection sensitivity, the glucuronidated metabolites may offer advantages despite requiring hydrolysis prior to analysis [1] [2].

The species differences observed between rat and human liver fractions highlight the importance of careful interpretation when extrapolating metabolic data across species. While rat models provide valuable preliminary data, the qualitative and quantitative differences in metabolite profiles emphasize the need for confirmatory studies in human-derived systems when available. These considerations are particularly important for legal proceedings where scientific evidence must withstand rigorous scrutiny [5].

Conclusion

This comprehensive application note provides detailed protocols and metabolic data for the identification and characterization of this compound and its metabolites in rat urine and human liver preparations. The experimental workflows outlined herein enable toxicologists and researchers to reliably detect exposure to this emerging psychoactive substance, addressing a critical gap in current analytical capabilities. The structured metabolic pathways and optimized analytical parameters presented will facilitate the implementation of this compound screening in clinical and forensic laboratories, potentially leading to improved detection rates and more accurate assessment of the prevalence of this cocaine analogue in various populations.

As the new psychoactive substance landscape continues to evolve, the approaches detailed in this document may serve as a template for characterizing the metabolism of additional emerging drugs of abuse. The integration of in vivo and in vitro data provides a robust framework for comprehensive metabolite profiling that can be adapted to other substances of concern, ultimately enhancing public health responses to the ever-changing drug market.

References

- 1. Characterization and Metabolism of Drug Products ... [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization and Metabolism of Drug Products Containing ... [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of 11 metabolites in rat after exposure to... urine [labanimres.biomedcentral.com]

- 4. Frontiers | Urine Metabolomics Study on Potential Hepatoxic... [frontiersin.org]

- 5. Species differences between rat and human in vitro ... [pubmed.ncbi.nlm.nih.gov]

Application Note: Characterization of Troparil Metabolism Using Pooled Human Liver S9 Fraction

Then, I will now begin writing the main body of the application note.

Introduction

New Psychoactive Substances (NPS) continue to emerge as alternatives to controlled drugs, presenting significant challenges for toxicological screening and clinical management. Troparil (Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate), a phenyltropane derivative, represents one such NPS with cocaine-like effects but reportedly higher potency and longer duration of action [1]. As a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, this compound exhibits a pharmacological profile similar to cocaine, though its inhibition of dopamine and noradrenaline is reported to be four- to five-times higher [2]. Despite its appearance in samples collected from drug users in Europe, particularly Warsaw, formal intoxication cases have been rarely reported, possibly due to limitations in detecting biomarkers in biological samples [2].

Understanding this compound's metabolic fate is essential for developing effective toxicological screening methods and interpreting forensic cases. This application note details a comprehensive protocol for investigating this compound metabolism using pooled human liver S9 fraction (pHLS9), providing researchers with a validated method for identifying appropriate biomarkers and designing targeted analytical approaches. The S9 fraction, defined as the "Supernatant fraction obtained from an organ (usually liver) homogenate by centrifuging at 9000 g for 20 minutes in a suitable medium," contains both cytosolic and microsomal enzymes, offering a complete metabolic system including both phase I and phase II drug-metabolizing enzymes [3]. The use of pooled human liver S9 from multiple donors (typically 30 or more individuals) provides a representative metabolic profile that accounts for human population variability, making it particularly valuable for predicting in vivo metabolism [2].

Experimental Methodology

Materials and Reagents

- Test compound: this compound (typically obtained from reference sources or seized materials, prepared as 25 μM stock solution)

- Biological matrix: Pooled human liver S9 fraction (pHLS9), 20 mg protein/mL, from 30 individual donors (commercially available from suppliers such as Corning or Thermo Fisher Scientific) [2]

- Cofactors and activation systems:

- NADP-Na₂ (0.6 mM)

- UDP-glucuronic acid (2.5 mM, UGT reaction mix solution A)

- 3′-phosphoadenosine-5′-phosphosulfate (PAPS, 40 μM)

- S-(5′-adenosyl)-L-methionine (SAM, 1.2 mM)

- Alamethicin (25 μg/mL, for activating UDP-glucuronosyltransferase)

- Dithiothreitol (DTT, 1 mM)

- Reduced glutathione (GSH, 10 mM)

- Enzymes for NADPH generation:

- Isocitrate dehydrogenase (0.8 U/mL)

- Isocitrate (2.5 mM)

- Buffer systems: 90 mM phosphate buffer (pH 7.4)

- Additional components:

- MgCl₂ (2.5 mM)

- Superoxide dismutase (100 U/mL)

- Acetyl coenzyme A (AcCoA, 0.1 mM)

- Acetylcarnitine (2.3 mM)

- Carnitine acetyltransferase (8 U/mL)

- Termination and precipitation: Ice-cold acetonitrile

- Reference compounds: For method validation and system suitability testing

Table 1: Preparation of Stock Solutions and Cofactor Mixtures

| Component | Stock Concentration | Final Concentration in Incubation | Storage Conditions |

|---|---|---|---|

| This compound stock | 1 mM in methanol or buffer | 25 μM | -20°C, protected from light |

| NADP-Na₂ | 10 mM in purified water | 0.6 mM | -80°C in aliquots |

| UDP-glucuronic acid | 25 mM (commercial solution A) | 2.5 mM | -80°C |

| PAPS | 1 mM in purified water | 40 μM | -80°C in aliquots |

| Alamethicin | 25 μg/mL in purified water | 25 μg/mL | -80°C in aliquots |

| GSH | 100 mM in purified water | 10 mM | -20°C |

Incubation Conditions

The metabolic incubation follows optimized protocols adapted from current literature [2]. All steps should be performed under sterile conditions when possible, with precise temperature control maintained throughout the procedure.

Preincubation Mixture Preparation:

- Combine 90 mM phosphate buffer (pH 7.4), 2.5 mM Mg²⁺, 2.5 mM isocitrate, 0.6 mM NADP⁺, 0.8 U/mL isocitrate dehydrogenase, 100 U/mL superoxide dismutase, 0.1 mM AcCoA, 2.3 mM acetylcarnitine, and 8 U/mL carnitine acetyltransferase

- Add UGT reaction mix solution B (250 mM Tris-HCl, 40 mM MgCl₂, and 0.125 mg/mL alamethicin) to achieve 25 μg/mL alamethicin concentration

- Include pHLS9 to achieve final protein concentration of 2 mg/mL in the total incubation volume

Preincubation:

- Incubate the mixture at 37°C with shaking at 200 rpm for 10 minutes

- Use a temperature-controlled incubator such as a Cell Media TS pro

Initiation of Reaction:

- Add supplemental cofactors: 2.5 mM UDP-glucuronic acid (UGT reaction mixture solution A), 40 μM aqueous PAPS, 1.2 mM SAM, 1 mM DTT, and 10 mM GSH

- Start the metabolic reaction by adding this compound to achieve a final concentration of 25 μM

- Mix immediately and thoroughly by gentle vortexing

Incubation Time Course:

- Maintain reactions at 37°C with continuous shaking at 200 rpm

- For time-course experiments, remove 60 μL aliquots at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes)

- Immediately terminate reactions in aliquots by adding 20 μL of ice-cold acetonitrile

Sample Processing:

- Precipitate proteins by maintaining terminated samples at -18°C for 30 minutes

- Centrifuge at 18,407 × g for 2 minutes at 4°C

- Transfer 60 μL of supernatant to MS vials for analysis

- Store samples at -80°C if not analyzed immediately

Table 2: Control Incubations Essential for Method Validation

| Control Type | Modification | Purpose | Expected Outcome |

|---|---|---|---|

| Blank incubation | No this compound added | Identify endogenous compounds or background signals | No this compound or metabolite peaks detected |

| Matrix control | No pHLS9 fraction | Identify non-enzymatic degradation | Parent compound stable; no metabolite formation |

| Cofactor-deficient | Missing specific cofactors (e.g., NADP⁺) | Determine enzyme-specific dependencies | Reduced or absent phase I metabolites |

| Heat-inactivated | pHLS9 heat-treated at 95°C for 10 min | Confirm enzymatic nature of reactions | No metabolite formation |

| Positive control | Known compound with established metabolism | Verify system metabolic competency | Expected metabolite profile generated |

Sample Preparation for Analysis

The sample preparation method follows protocols validated for metabolic identification studies [2]:

Protein Precipitation:

- Use ice-cold acetonitrile in a 1:3 sample:solvent ratio

- Maintain at -18°C for 30 minutes to ensure complete protein precipitation

- Centrifuge at 18,407 × g for 2 minutes at 4°C

Supernatant Collection:

- Carefully transfer 60 μL of clear supernatant to autosampler vials

- Avoid disturbing the protein pellet

- For low-concentration metabolites, consider concentration under gentle nitrogen stream

Quality Control Samples:

- Prepare this compound standards in blank incubation matrix for calibration

- Include system suitability samples with known metabolites if available

- Use internal standards appropriate for LC-MS analysis

Metabolic Results

This compound Metabolite Profile

Incubation of this compound with pHLS9 resulted in the formation of multiple metabolites through both phase I and phase II biotransformation pathways. The demethylation reaction was identified as the primary metabolic step, producing the major metabolite desthis compound (nor-troparil) [1]. Additional phase I transformations included hydroxylation at multiple molecular sites, specifically on the tropane ring and phenyl ring systems, with some metabolites resulting from combined hydroxylation and demethylation reactions [2].

The experimental workflow for metabolite identification follows a systematic approach to ensure comprehensive coverage of potential biotransformation products:

Figure 1: Experimental Workflow for this compound Metabolite Identification Using Human Liver S9 Fractions

Notably, phase I metabolites were detectable in both pHLS9 incubations and rat urine, while phase II metabolites were only observed in rat urine samples in complementary in vivo studies [1]. This discrepancy highlights the importance of considering multiple experimental systems when characterizing comprehensive metabolic profiles. The specific isotopic patterns associated with certain metabolites facilitated their identification, though this compound lacks the distinctive chlorine pattern that aided in the identification of indatraline metabolites in parallel studies [2].

Table 3: Phase I Metabolites of this compound Identified in pHLS9 Incubations

| Metabolite ID | Biotransformation | Mass Shift (Da) | Retention Time (min) | Relative Abundance | Detection in Rat Urine |

|---|---|---|---|---|---|

| M1 | Demethylation (desthis compound) | -14 | 12.4 | High | Yes |

| M2 | Hydroxylation (tropane ring) | +16 | 10.2 | Medium | Yes |

| M3 | Hydroxylation (phenyl ring) | +16 | 15.7 | Low | Yes |

| M4 | Demethylation + hydroxylation | +2 | 9.8 | Low | Yes |

| M5 | Dihydroxylation | +32 | 8.3 | Trace | Not detected |

Phase II Metabolites

The phase II metabolism of this compound primarily involved glucuronidation reactions,

though these metabolites were predominantly detected in rat urine rather than in pHLS9 incubations [1]. This observation suggests that either the in vitro system may have limitations in fully replicating the complex in vivo conjugation processes, or that additional factors in the intact organism influence these metabolic pathways. In the pHLS9 system, the inclusion of UDP-glucuronic acid as a cofactor is essential for supporting glucuronidation reactions, while the addition of alamethicin enhances these reactions by permeabilizing membrane structures and making enzyme active sites more accessible [2].

Table 4: Phase II Metabolites of this compound

| Metabolite ID | Phase I Precursor | Conjugation Type | Mass Shift (Da) | Detection in pHLS9 | Detection in Rat Urine |

|---|---|---|---|---|---|

| G1 | M1 (demethylated) | Glucuronidation | +176 | No | Yes |

| G2 | M2 (hydroxylated) | Glucuronidation | +176 | No | Yes |

| G3 | M3 (hydroxylated) | Glucuronidation | +176 | No | Yes |

Analytical Conditions

HPLC-HRMS/MS Parameters

The identification of this compound metabolites was performed using high-performance liquid chromatography coupled to high-resolution tandem mass spectrometry (HPLC-HRMS/MS), which provides the sensitivity, resolution, and mass accuracy necessary for comprehensive metabolic profiling [1]. The specific instrumental conditions optimized for this compound and its metabolites are summarized below:

Table 5: HPLC-HRMS/MS Instrumental Parameters for this compound Metabolite Identification

| Parameter | Setting | Notes |

|---|---|---|

| Chromatography System | UHPLC with C18 column (100 × 2.1 mm, 1.7-1.8 μm) | Maintain column temperature at 40°C |

| Mobile Phase A | 0.1% formic acid in water | LC-MS grade |

| Mobile Phase B | 0.1% formic acid in acetonitrile | LC-MS grade |

| Gradient Program | 5-95% B over 15-20 min | Optimized for metabolite separation |

| Flow Rate | 0.3-0.4 mL/min | Adjusted to maintain resolution |

| Injection Volume | 1-5 μL | Dependent on metabolite abundance |

| Mass Spectrometer | Q-TOF or Orbitrap | Resolution > 30,000 FWHM |

| Ionization Mode | ESI positive | Capillary voltage 3.0-3.5 kV |

| Mass Range | m/z 100-1000 | Extended to detect conjugates |

| Collision Energy | Stepped (10-40 eV) | For fragmentation data |

| Source Temperature | 150-300°C | Optimized for ionization |

Data Processing and Metabolite Identification

The processing of HRMS data for metabolite identification involves multiple steps to ensure comprehensive coverage of potential biotransformation products:

- Raw Data Conversion: Transform vendor-specific files to open formats (e.g., mzML)

- Peak Detection and Alignment: Use automated software (e.g., XCMS, Progenesis QI) for feature detection

- Metabolite Screening:

- Apply mass defect filtering

- Use isotope pattern matching

- Generate theoretical biotransformations

- Structural Elucidation:

- Interpret MS/MS fragmentation patterns

- Compare with reference standards when available

- Utilize computational prediction tools

Data Interpretation and Applications

Metabolic Pathways

The metabolism of this compound follows predictable biotransformation pathways common to phenyltropane compounds, with demethylation representing the primary metabolic route. The identification of both tropane ring and phenyl ring hydroxylation products demonstrates the involvement of multiple cytochrome P450 isoforms in this compound metabolism. The metabolic pathway can be visualized as a network of interconnected biotransformations:

Figure 2: Comprehensive Metabolic Pathway of this compound Identified Using Human Liver S9 Fractions

The absence of phase II metabolites in the pHLS9 incubations, despite their detection in rat urine, highlights a potential limitation of in vitro systems in fully recapitulating the complex in vivo metabolic environment. This discrepancy may result from differences in cofactor availability, enzyme activities, or cellular uptake mechanisms between the simplified in vitro system and the intact organism [2]. Nevertheless, the identification of phase I metabolites provides valuable targets for toxicological screening, as these products are likely to be present in biological samples following this compound consumption.

Toxicological Implications

From a clinical and forensic perspective, the identification of this compound's metabolic profile enables the development of targeted screening methods for detecting this compound use in biological samples. The demethylated metabolite (M1) represents a particularly suitable biomarker due to its relatively high abundance and structural distinctiveness. Furthermore, the extended detection window provided by monitoring metabolites compared to the parent compound alone enhances the utility of these findings for practical applications in clinical and forensic toxicology.

The higher potency of this compound compared to cocaine, coupled with its longer duration of action, raises significant concerns about its potential for causing severe adverse effects, including overdose [2]. The metabolic profile established through these pHLS9 incubations provides essential information for interpreting toxicological findings in cases of suspected this compound exposure and for understanding the potential drug-drug interactions that might occur through competition for metabolic enzymes.

Conclusion

This application note provides a comprehensive protocol for investigating the metabolism of the new psychoactive substance this compound using pooled human liver S9 fractions. The detailed methodology enables the identification of multiple phase I metabolites, with demethylation representing the primary metabolic pathway. The experimental approach, incorporating optimized incubation conditions and advanced LC-HRMS/MS analysis, generates a metabolic profile that supports the development of targeted detection methods for clinical and forensic applications.

The findings demonstrate that pHLS9 fractions serve as a valuable in vitro tool for predicting primary metabolic pathways, though complementary in vivo studies may be necessary to fully characterize phase II metabolism. The metabolic profile established through these studies provides essential data for toxicological screening programs and contributes to the broader understanding of phenyltropane metabolism, ultimately supporting public health efforts to address the challenges posed by new psychoactive substances.

References

Troparil dopamine transporter DAT binding assay

Troparil & the Dopamine Transporter (DAT)

This compound (methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-4-carboxylate) is a synthetic cocaine analogue identified as a New Psychoactive Substance (NPS) [1]. As a tropane-based compound, it shares a core structural motif with cocaine and other DAT inhibitors, which is key to its biological activity [2] [1].

These compounds typically bind to the central substrate binding pocket (S1 site) of DAT, which is formed by transmembrane domains 1, 3, 6, and 8 [2]. Binding to this site stabilizes the transporter in an outward-facing conformation, competitively inhibiting dopamine reuptake and leading to increased extracellular dopamine levels [2] [3].

DAT Binding Assay Protocol

This protocol outlines a general method for determining the binding affinity (Ki) of a compound like this compound to the dopamine transporter, using a radioligand competition binding assay. The following workflow illustrates the key experimental stages.

Detailed Experimental Procedure

1. Membrane Preparation

- Source: DAT-expressing cells (e.g., LLC-PK1, CHO) stably transfected with the human DAT cDNA are a common model system [2] [4].

- Process: Harvest cells and homogenize in an ice-cold buffer (e.g., 0.32 M sucrose, 5 mM HEPES, pH 7.4). Centrifuge the homogenate at a high speed (e.g., 40,000 x g for 20 min) to pellet the membrane fraction. Resuspend the pellet in assay buffer for immediate use or freeze at -80°C [2].

2. Binding Reaction

- Components: